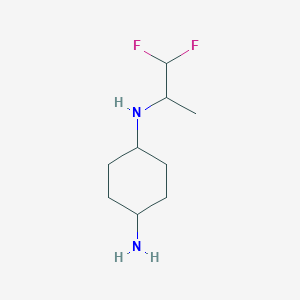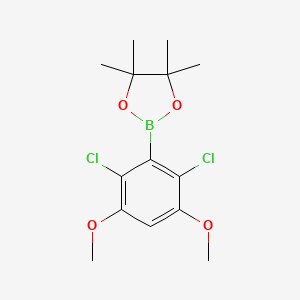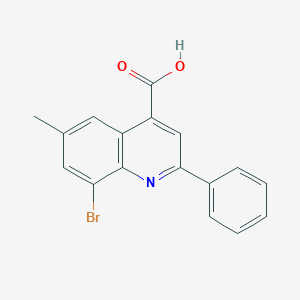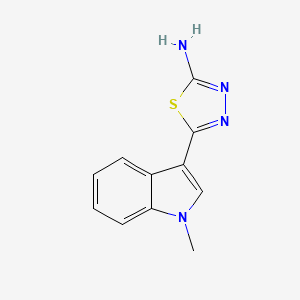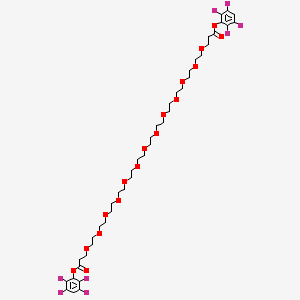![molecular formula C12H22O4Si B13706203 Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethylene group and a trimethylsilyl group attached to a butenoate backbone. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the scalability of the production process, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate involves its ability to participate in various chemical reactions due to its reactive functional groups. The ethoxymethylene group can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate can be compared with similar compounds such as:
- Ethyl 2-(Methoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Ethyl 2-(Ethoxymethylene)-3-[(dimethylsilyl)oxy]-3-butenoate
These compounds share similar structures but differ in the substituents attached to the butenoate backbone. The unique combination of functional groups in this compound provides distinct reactivity and stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H22O4Si |
|---|---|
Poids moléculaire |
258.39 g/mol |
Nom IUPAC |
ethyl 2-(ethoxymethylidene)-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C12H22O4Si/c1-7-14-9-11(12(13)15-8-2)10(3)16-17(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
Clé InChI |
YQGVHZPLDLLYTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=C)O[Si](C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



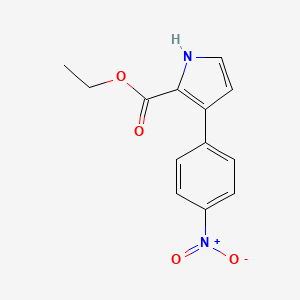
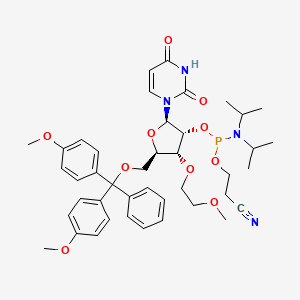
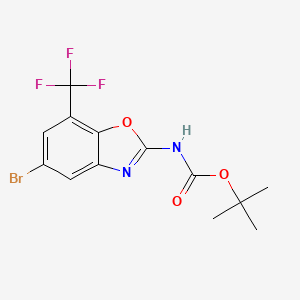

![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
